molecular formula C21H17F3N4O3S B2980028 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 903269-58-9

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2980028
M. Wt: 462.45
InChI Key: BXASVDCYWKGMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an indoline, an oxadiazole, a thioether, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the indoline and oxadiazole rings, followed by the introduction of the thioether and trifluoromethyl groups.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The indoline and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the thioether and trifluoromethyl groups could add flexibility.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the indoline and oxadiazole rings suggests that it could participate in electrophilic aromatic substitution reactions. The thioether group might be susceptible to oxidation, and the trifluoromethyl group could potentially undergo reactions with nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indoline and oxadiazole rings could increase its stability and rigidity, while the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes.


Scientific Research Applications

Anticancer Applications

Researchers have designed and synthesized compounds with structural motifs similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, evaluating their anticancer activities against various cancer cell lines. For example, a study detailed the synthesis of substituted benzamides evaluated for their anticancer efficacy against breast, lung, colon, and ovarian cancer cells, demonstrating moderate to excellent activities (Ravinaik et al., 2021).

Antimicrobial and Antifungal Screening

Another area of research involves the synthesis of compounds with 1,3,4-oxadiazole rings for antimicrobial and antifungal screening. For instance, Desai et al. (2016) reported on the synthesis and in vitro antimicrobial activity of various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides against a range of bacterial and fungal strains, showing considerable potential (Desai et al., 2016).

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, closely related in structure to the queried compound, have been investigated for their potential as alkaline phosphatase inhibitors. A study by Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their inhibitory effects, identifying these molecules as potent inhibitors and proposing them as nontoxic medicinal scaffolds (Abbasi et al., 2019).

Anticonvulsant Activities

The synthesis and evaluation of compounds for CNS depressant and anticonvulsant activities represent another research direction. Nikalje et al. (2015) synthesized a series of derivatives and assessed them for CNS depressant and anticonvulsant effects, showing good activity and suggesting their potential for further exploration in neurological disorders (Nikalje et al., 2015).

Nematocidal Activity

Additionally, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Some compounds demonstrated promising nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for its potential as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being studied for its chemical properties, future research could involve exploring its reactivity and stability under various conditions.


properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S/c22-21(23,24)15-6-3-5-14(10-15)19(30)25-11-17-26-27-20(31-17)32-12-18(29)28-9-8-13-4-1-2-7-16(13)28/h1-7,10H,8-9,11-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASVDCYWKGMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

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